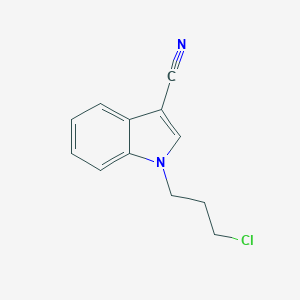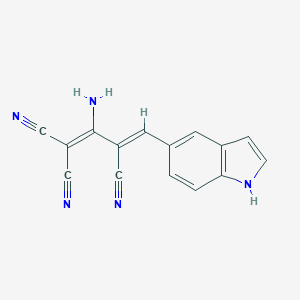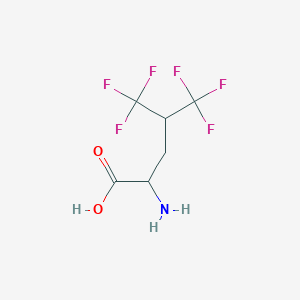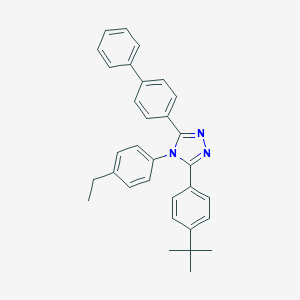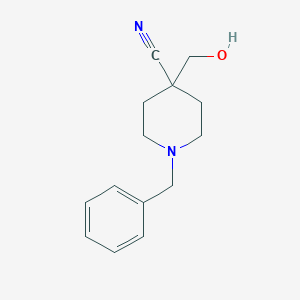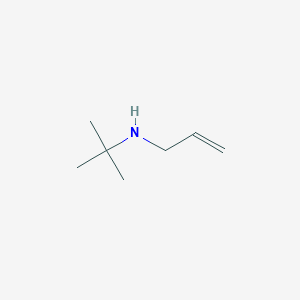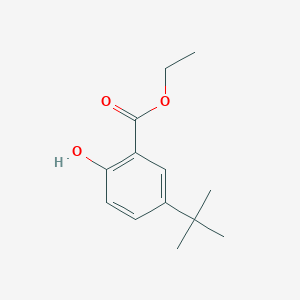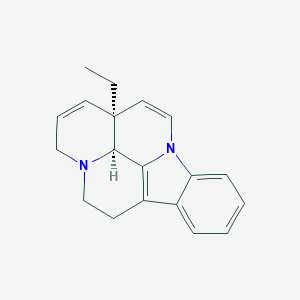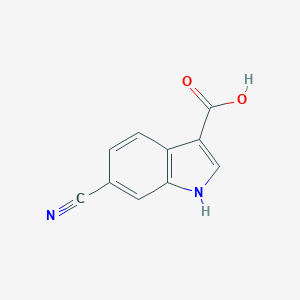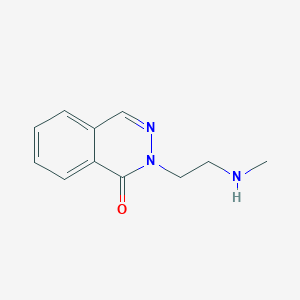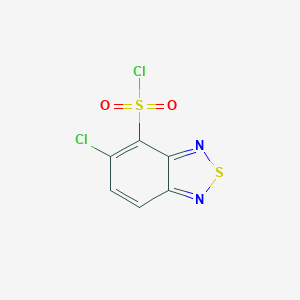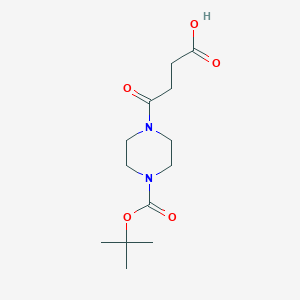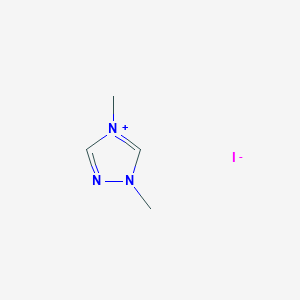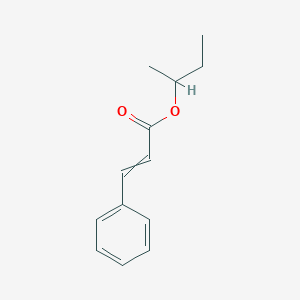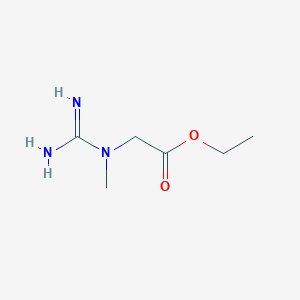
Creatine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Creatine Ethyl Ester (CEE) is a modified form of creatine designed to enhance its solubility, permeability, and pharmacodynamics . It is a common supplement taken by athletes and bodybuilders because it can be taken in smaller doses with similar effects compared to other forms of creatine supplements . CEE is preferred by many athletes as it can penetrate the cells that form muscle tissue more effectively than other types of creatine supplements, yielding superior muscle-building benefits .
Synthesis Analysis
CEE is synthesized from creatine monohydrate through a process called esterification . This process involves the reaction of carboxylic acid and alcohols to form esters . A new method to synthesize creatine derivatives has been developed, starting from a new protected creatine molecule synthesized, the so-called (Boc)2-creatine .Molecular Structure Analysis
CEE is creatine monohydrate with an ester attached . Esters are organic compounds that are formed by esterification .Chemical Reactions Analysis
CEE has a higher solubility and is claimed to have better bioavailability . It can be degraded to creatinine in the gastrointestinal tract and has been shown to increase serum creatinine more than creatine monohydrate .Physical And Chemical Properties Analysis
Esters, like CEE, are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . They can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
15366-29-7 |
|---|---|
Produktname |
Creatine ethyl ester |
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
ethyl 2-[carbamimidoyl(methyl)amino]acetate |
InChI |
InChI=1S/C6H13N3O2/c1-3-11-5(10)4-9(2)6(7)8/h3-4H2,1-2H3,(H3,7,8) |
InChI-Schlüssel |
UFUWQSYRGLMLKP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C)C(=N)N |
Kanonische SMILES |
CCOC(=O)CN(C)C(=N)N |
Andere CAS-Nummern |
15366-29-7 |
Synonyme |
creatine ethyl ester ethyl N-carbamimidoyl-N-methylglycinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



